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Compound of Interest

Compound Name:
(R)-5-(Pyrrolidin-2-YL)-1H-

tetrazole

Cat. No.: B045837 Get Quote

CAS Number: 702700-79-6

This technical guide provides a comprehensive overview of (R)-5-(pyrrolidin-2-yl)-1H-
tetrazole, a chiral organocatalyst and a key building block in synthetic and medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals,

offering detailed information on its properties, synthesis, and applications, with a focus on its

role as a proline surrogate.

Chemical Identity and Properties
(R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a heterocyclic compound featuring a pyrrolidine ring

attached to a tetrazole ring. The "(R)" designation indicates the stereochemistry at the chiral

center of the pyrrolidine ring.[1] It is a structural analog of the amino acid D-proline, where the

carboxylic acid group is replaced by a tetrazole ring, a well-known bioisostere.[2][3] This

substitution enhances the compound's solubility in organic solvents and can improve its

catalytic efficiency in certain reactions compared to proline.[4][5]

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 702700-79-6[6]

Molecular Formula C₅H₉N₅[6]

Molecular Weight 139.16 g/mol [6]

InChI Key XUHYQIQIENDJER-SCSAIBSYSA-N[7]

Canonical SMILES C1C--INVALID-LINK--C2=NNN=N2

Synonyms
5-[(2R)-Pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole,

(R)-5-(2-Pyrrolidinyl)-1H-tetrazole[6]

Table 2: Physical and Chemical Properties

Property Value Source(s)

Appearance White to off-white solid/powder [8]

Melting Point 272-274 °C [9]

Boiling Point (Predicted) 335.4 ± 52.0 °C [9]

Density (Predicted) 1.301 ± 0.06 g/cm³ [9]

Solubility

Sparingly soluble in water,

slightly soluble in acetic acid.

More soluble in conventional

organic solvents compared to

proline.

[4][10]

Storage Temperature
2–8 °C under inert gas

(Nitrogen or Argon)
[9]

Synthesis
The enantioselective synthesis of (R)-5-(pyrrolidin-2-yl)-1H-tetrazole is typically achieved

starting from D-proline. The following protocol is adapted from a well-established procedure for

its enantiomer, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, which originates from L-proline.[6]
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Experimental Protocol: Synthesis of (R)-5-(pyrrolidin-2-
yl)-1H-tetrazole
This synthesis is a multi-step process involving the protection of the amine, conversion of the

carboxylic acid to a nitrile, tetrazole ring formation, and final deprotection.

Step 1: N-Protection and Amide Formation (Analogous to Cbz-D-prolinamide)

To a solution of Cbz-D-proline (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile),

add di-tert-butyl dicarbonate (1.3 equiv) and ammonium bicarbonate (1.2 equiv).

Add pyridine (0.6 equiv) and stir the mixture at room temperature for approximately 5 hours,

monitoring the reaction by thin-layer chromatography (TLC).

Concentrate the reaction mixture under reduced pressure.

Perform an aqueous workup by extracting with ethyl acetate. The combined organic layers

are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

Recrystallize the crude solid from ethyl acetate to yield the protected prolinamide.

Step 2: Dehydration to Nitrile

Dissolve the Cbz-D-prolinamide (1 equivalent) in N,N-dimethylformamide (DMF) under an

inert atmosphere (e.g., argon).

Cool the solution to 0-5 °C in an ice bath.

Add cyanuric chloride (0.65 equiv) in one portion and stir the reaction at this temperature for

2-3 hours.

Upon completion (monitored by TLC), quench the reaction by pouring it into a vigorously

stirred mixture of ethyl acetate and water.

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution

and brine, then dry over anhydrous sodium sulfate.
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After filtration and concentration, purify the crude product by flash column chromatography

on silica gel to obtain (R)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

Dissolve the nitrile intermediate (1 equivalent) in DMF.

Add sodium azide (3 equiv) and triethylamine hydrochloride (3 equiv).

Heat the mixture to 120 °C and stir for 20-24 hours.

Cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~3.

Extract the product with ethyl acetate. The combined organic layers are washed with brine,

dried, and concentrated.

Purify the crude product by flash column chromatography to yield (R)-2-(1H-tetrazol-5-yl)-

pyrrolidine-1-carboxylic acid benzyl ester.

Step 4: Deprotection to Yield the Final Product

Dissolve the protected tetrazole (1 equivalent) in ethanol.

Add palladium on carbon (10 wt%) under an inert atmosphere.

Evacuate the flask and purge with hydrogen gas (repeated 5 times).

Stir the mixture under a hydrogen atmosphere at room temperature for 20-24 hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

thoroughly with ethanol.

Concentrate the filtrate under reduced pressure to yield crude (R)-5-(pyrrolidin-2-yl)-1H-
tetrazole.

Triturate the crude product with a suitable solvent (e.g., cold ethanol) to obtain the

analytically pure product.[6]
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Diagram 1: Synthetic Workflow
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Caption: Synthetic pathway for (R)-5-(pyrrolidin-2-yl)-1H-tetrazole from D-proline.

Applications in Asymmetric Organocatalysis
(R)-5-(pyrrolidin-2-yl)-1H-tetrazole is a highly effective organocatalyst for a variety of

asymmetric transformations, including aldol, Mannich, and Michael addition reactions.[6][11]

[12] It operates via an enamine-based catalytic cycle, similar to its parent amino acid, proline.

The key advantage of this tetrazole-based catalyst is its enhanced performance in a wider

range of solvents, including less polar ones where proline is poorly soluble.[5] This broader

solvent scope and often higher reactivity and selectivity make it a "privileged" catalyst in

modern organic synthesis.[12]

Experimental Protocol: Asymmetric Aldol Reaction
The following is a representative protocol for an asymmetric aldol reaction between a ketone

and an aldehyde, catalyzed by a pyrrolidinyl-tetrazole derivative. This specific example uses an

immobilized version of the (S)-enantiomer, but the general conditions are applicable to the (R)-

enantiomer in solution.

Reaction: Asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde.[13]

Materials:

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (or its immobilized version)

Cyclohexanone

p-Nitrobenzaldehyde

Solvent: Water-ethanol mixture

Standard laboratory glassware and stirring equipment

Procedure:

In a reaction vial, combine cyclohexanone (e.g., 2.0 mmol, 10 equivalents) and the solvent

(e.g., water/ethanol 1:1 mixture).
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Add the (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (e.g., 20 mol%).

Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the

enamine intermediate.

Add p-nitrobenzaldehyde (e.g., 0.2 mmol, 1 equivalent) to the reaction mixture.

Continue stirring at room temperature. Monitor the reaction progress using TLC or HPLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent such as ethyl acetate (3x volume).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the chiral β-hydroxyketone.

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using

chiral HPLC analysis.

Table 3: Representative Catalytic Performance in Asymmetric Aldol Reaction (Data adapted

from reactions using the (S)-enantiomer)
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Ketone
Aldehyd
e

Catalyst
Loading
(mol%)

Solvent Time (h)
Yield
(%)

dr
(anti:sy
n)

ee (anti)
(%)

Cyclohex

anone

p-

Nitrobenz

aldehyde

20
H₂O/EtO

H (1:1)
24 92 95:5 99

Acetone

p-

Nitrobenz

aldehyde

20
H₂O/EtO

H (1:1)
48 65 - 85

Cyclopen

tanone

p-

Nitrobenz

aldehyde

20
H₂O/EtO

H (1:1)
24 88 94:6 98

Diagram 2: Catalytic Cycle of Aldol Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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